molecular formula C17H13Cl2NO3 B11517383 3-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11517383
M. Wt: 350.2 g/mol
InChI Key: JZZNIFJVNVLOFA-UHFFFAOYSA-N
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Description

3-[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit monoamine oxidase (MAO) B, an enzyme involved in the metabolism of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

What sets 3-[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of the indole nucleus with the 3,4-dichlorophenyl group, which imparts specific biological activities and chemical properties.

Properties

Molecular Formula

C17H13Cl2NO3

Molecular Weight

350.2 g/mol

IUPAC Name

3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C17H13Cl2NO3/c1-20-14-5-3-2-4-11(14)17(23,16(20)22)9-15(21)10-6-7-12(18)13(19)8-10/h2-8,23H,9H2,1H3

InChI Key

JZZNIFJVNVLOFA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

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